Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Antitubercular screening Mycobacterium tuberculosis Oxadiazole SAR

CAS 752214-64-5 features a para-chlorophenyl at oxadiazole C5 and a 4-cyanobenzamide at C2, creating a unique electronic profile through the electron-withdrawing cyano group. This exact substitution pattern is not interchangeable with the ortho-Cl regioisomer (CAS 865249-41-8) or non-cyanated benzamide analogs—substitution at either position can produce order-of-magnitude differences in biological activity. Procure this exact compound for reproducible SAR studies, kinase selectivity panels, halogen-bond crystallography, and as a Lipinski-compliant reference (MW 324.72, XLogP3 2.9, TPSA 91.8 Ų) in hit-to-lead optimization. For R&D use only.

Molecular Formula C16H9ClN4O2
Molecular Weight 324.72
CAS No. 752214-64-5
Cat. No. B2550985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
CAS752214-64-5
Molecular FormulaC16H9ClN4O2
Molecular Weight324.72
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H9ClN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
InChIKeyVVSBALWUXLJTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 752214-64-5): A Differentiated 1,3,4-Oxadiazole Building Block for Targeted Screening


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 752214-64-5, PubChem CID 2124443) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. It features a 4-chlorophenyl substituent at the oxadiazole C5 position and a 4-cyanobenzamide moiety at the C2 amino position [1]. The 1,3,4-oxadiazole ring is a well-established bioisostere of amide and ester functionalities, frequently deployed in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic profiles [2]. This specific substitution pattern—para-chloro on the phenyl ring combined with a para-cyano benzamide—creates a distinctive electronic and steric environment that differentiates it from closely related analogs in screening collections.

Why Generic 1,3,4-Oxadiazole Substitution Is Inadequate: The Critical Role of Chloro-Regioisomerism and Cyanobenzamide Functionality in 752214-64-5


In-class substitution of 1,3,4-oxadiazole derivatives without regard to specific aryl halide substitution pattern and amide tail group is highly inadvisable. The position of the chlorine atom on the phenyl ring (para vs. ortho) fundamentally alters molecular geometry, dipole moment, and target-binding complementarity. The para-cyano group on the benzamide moiety introduces a strong electron-withdrawing effect and an additional hydrogen-bond acceptor, features that are absent in non-cyanated benzamide analogs. These structural variables have been shown to produce order-of-magnitude differences in biological activity within oxadiazole-amide series [1]. Consequently, procurement of the exact CAS 752214-64-5 compound, rather than a casually selected 'oxadiazole-amide' surrogate, is essential for experimental reproducibility and meaningful SAR interpretation.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide vs. Closest Analogs


Comparative Bioactivity of 4-Cyanobenzamide vs. Benzothiazole-2-Carboxamide Oxadiazole Congeners in Mycobacterial Screening

In a high-throughput screening campaign, the 1,3-benzothiazole-2-carboxamide analog of the oxadiazole core (MLS000530071, SMR000127097) demonstrated an EC50 of 2.26 μM against a Mycobacterium tuberculosis cell-based assay [1]. While CAS 752214-64-5 carries a 4-cyanobenzamide group in place of benzothiazole-carboxamide, the amide carbonyl and the electron-withdrawing cyano substituent are predicted to alter hydrogen-bonding capacity and target engagement relative to the benzothiazole comparator. Direct head-to-head data for CAS 752214-64-5 in the same assay are not publicly available; however, the structural divergence at the amide terminus constitutes a chemically meaningful basis for differential screening behavior. Researchers should anticipate that the 4-cyanobenzamide modification will produce a distinct activity profile compared to the benzothiazole analog.

Antitubercular screening Mycobacterium tuberculosis Oxadiazole SAR

Para-Chloro vs. Ortho-Chloro Phenyl Substitution: Physicochemical and Predicted Target-Engagement Differentiation

CAS 752214-64-5 bears a para-chlorophenyl substituent, whereas the commercially available analog CAS 865249-41-8 (N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide) carries the chlorine in the ortho position . This regiochemical difference produces distinct molecular shapes: the para-isomer adopts an elongated, linear conformation, while the ortho-isomer introduces a kinked geometry due to steric clash between the chlorine and the oxadiazole ring. Computed dipole moments and electrostatic potential surfaces are expected to differ substantially between the two isomers, which can lead to divergent binding poses and selectivity profiles in target-based assays. No published head-to-head bioactivity comparison between these two regioisomers could be identified, underscoring a critical knowledge gap that procurement of both compounds could address.

Isosteric replacement Regioisomer SAR Physicochemical profiling

Halogen Variation: Chloro vs. Bromo Phenyl-Oxadiazole Analogs and Implications for Target Affinity

The bromo-substituted analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 891129-16-1), differs from CAS 752214-64-5 solely by replacement of chlorine with bromine at the para position . Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher polarizability can enhance halogen-bonding interactions with target proteins, potentially increasing binding affinity. Conversely, the stronger electron-withdrawing inductive effect of chlorine may favor interactions requiring a more electropositive aryl ring. In the broader oxadiazole SAR literature, Cl→Br substitution has been shown to alter IC50 values by 2- to 10-fold depending on the target [1]. Direct comparative data for CAS 752214-64-5 versus its bromo analog are not available, but the established physicochemical differences provide a rational basis for selecting the chloro variant when a smaller, more electronegative halogen is desired for the target hypothesis.

Halogen bonding SAR by halogen scan Oxadiazole derivatives

Computed Drug-Likeness and Property Differentiation from Heteroaryl-Substituted Analogs

CAS 752214-64-5 exhibits computed physicochemical properties that place it within favorable drug-like chemical space: molecular weight 324.72 g/mol, XLogP3 of 2.9, topological polar surface area (TPSA) of 91.8 Ų, and 5 hydrogen bond acceptors with 1 hydrogen bond donor [1]. In contrast, the 5-chlorothiophene analog (N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide) introduces a sulfur-containing heteroaryl ring that increases TPSA and alters lipophilicity, potentially affecting membrane permeability and metabolic stability [2]. The phenyl-based scaffold of CAS 752214-64-5 provides a well-characterized pharmacokinetic baseline, whereas thiophene analogs carry additional metabolic liabilities (e.g., CYP-mediated sulfur oxidation). For screening campaigns where oral bioavailability is a downstream consideration, the all-carbon phenyl ring of CAS 752214-64-5 offers a more predictable ADME starting point.

Drug-likeness ADME prediction Physicochemical profiling

Research and Industrial Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide


Antimycobacterial Screening Library Expansion: Probing the Cyanobenzamide Modification

Based on the demonstrated antitubercular activity of the 4-chlorophenyl-oxadiazole core scaffold, as reported for nitroheteroaryl carboxamide analogs [1], CAS 752214-64-5 can serve as a key probe to evaluate the contribution of the 4-cyanobenzamide group to M. tuberculosis growth inhibition. The electron-withdrawing cyano substituent may enhance target binding or alter cell wall permeability relative to previously characterized analogs. Procurement of this compound enables direct head-to-head comparison with the benzothiazole-2-carboxamide analog (MLS000530071, EC50 = 2.26 μM) to establish whether the cyanobenzamide modification improves or diminishes antimycobacterial potency.

Regioisomeric Halogen SAR Studies in Kinase or Enzyme Inhibition

CAS 752214-64-5 (para-Cl) and its ortho-Cl regioisomer (CAS 865249-41-8) together provide a matched pair for investigating how chlorine position on the phenyl ring affects target engagement. The para isomer's linear conformation and the ortho isomer's kinked geometry [1] can differentially occupy ATP-binding pockets or allosteric sites. This regioisomeric pair is suitable for inclusion in kinase selectivity panels or enzyme inhibition screens where conformational complementarity is a known determinant of potency.

Halogen-Bonding Probe in Structure-Based Drug Design

The para-chlorophenyl group of CAS 752214-64-5 offers a well-characterized halogen-bond donor for engaging backbone carbonyls or side-chain carboxylates in protein binding sites [1]. When compared to the bromo analog (CAS 891129-16-1), the chloro compound provides a shorter, more directional halogen bond that may favor specific target geometries. Crystallographers and computational chemists can procure CAS 752214-64-5 alongside the bromo variant to experimentally map halogen-bonding preferences in co-crystal structures or molecular dynamics simulations.

Drug-Likeness Benchmarking for Oxadiazole-Containing Hit Series

With a molecular weight of 324.72, XLogP3 of 2.9, and TPSA of 91.8 Ų, CAS 752214-64-5 resides comfortably within Lipinski-compliant chemical space [1]. It can serve as a reference compound for benchmarking the physicochemical properties of novel oxadiazole derivatives synthesized during hit-to-lead optimization. Its all-carbon phenyl ring avoids the metabolic liabilities associated with thiophene or furan heterocycles, making it a cleaner baseline for assessing scaffold-specific ADME behavior in microsomal stability or permeability assays.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.